molecular formula C18H30O B14384783 (6-Methoxyundecan-6-YL)benzene CAS No. 89579-52-2

(6-Methoxyundecan-6-YL)benzene

Cat. No.: B14384783
CAS No.: 89579-52-2
M. Wt: 262.4 g/mol
InChI Key: HSKHIFUIRGPNGU-UHFFFAOYSA-N
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Description

(6-Methoxyundecan-6-YL)benzene is a benzene derivative featuring an 11-carbon alkyl chain (undecane) substituted with a methoxy (-OCH₃) group at the 6th position of the chain. The structure can be represented as C₆H₅-(CH₂)₅-OCH₂-(CH₂)₅-CH₃, where the benzene ring is linked to a central methoxy-substituted undecane chain.

Properties

CAS No.

89579-52-2

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

6-methoxyundecan-6-ylbenzene

InChI

InChI=1S/C18H30O/c1-4-6-11-15-18(19-3,16-12-7-5-2)17-13-9-8-10-14-17/h8-10,13-14H,4-7,11-12,15-16H2,1-3H3

InChI Key

HSKHIFUIRGPNGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyundecan-6-YL)benzene typically involves the alkylation of benzene with a suitable 6-methoxyundecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Benzene+6-Methoxyundecyl halideAlCl3(6-Methoxyundecan-6-YL)benzene\text{Benzene} + \text{6-Methoxyundecyl halide} \xrightarrow{\text{AlCl}_3} \text{(6-Methoxyundecan-6-YL)benzene} Benzene+6-Methoxyundecyl halideAlCl3​​(6-Methoxyundecan-6-YL)benzene

Industrial Production Methods

In an industrial setting, the production of (6-Methoxyundecan-6-YL)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyundecan-6-YL)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-Methoxyundecanoic acid.

    Reduction: 6-Methoxyundecylcyclohexane.

    Substitution: Various halogenated (6-Methoxyundecan-6-YL)benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a model compound for studying the behavior of alkylbenzenes in biological systems.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methoxyundecan-6-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 6-Phenyldodecane (CAS 2719-62-2)
  • Structure : C₆H₅-(CH₂)₁₁-CH₃ (benzene attached to a dodecane chain at the 6th position).
  • Key Differences : Lacks the methoxy group, resulting in lower polarity and reduced solubility in polar solvents compared to (6-Methoxyundecan-6-YL)benzene .
(b) 5-Benzyloxy-6-Methoxyindole (CAS 7352-03-6)
  • Structure : Indole ring substituted with benzyloxy (-OCH₂C₆H₅) and methoxy (-OCH₃) groups at positions 5 and 6, respectively.
  • Key Differences : The methoxy group is directly attached to an aromatic indole ring, enhancing electron-donating effects on the ring system. In contrast, (6-Methoxyundecan-6-YL)benzene’s methoxy is on an aliphatic chain, limiting conjugation with the benzene ring .
(c) 2-(3-Methoxyphenyl)Pyrrolidine (CAS BD17366)
  • Structure : Pyrrolidine ring linked to a 3-methoxyphenyl group.
  • Key Differences : Methoxy substitution on the aromatic ring significantly alters electronic properties (e.g., resonance effects), whereas the methoxy group in (6-Methoxyundecan-6-YL)benzene primarily influences chain conformation and hydrophobicity .

Comparison of Key Properties

Property (6-Methoxyundecan-6-YL)benzene 6-Phenyldodecane 5-Benzyloxy-6-Methoxyindole
Polarity Moderate (due to methoxy group) Low (pure hydrocarbon) High (polar substituents)
Solubility Likely soluble in polar aprotic solvents (e.g., DCM) Soluble in non-polar solvents (e.g., hexane) Soluble in polar solvents (e.g., DMSO)
Reactivity Methoxy group may undergo demethylation or oxidation Inert under mild conditions Reactive at indole nitrogen and substituents
Applications Potential surfactant or phase-transfer agent Lubricants, plasticizers Pharmaceutical intermediates

Unique Features of (6-Methoxyundecan-6-YL)benzene

  • Steric Effects : The central methoxy group may restrict chain flexibility, influencing packing in solid-state or aggregation behavior in solutions.

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